2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide
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Overview
Description
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodiazole ring, a sulfanyl group, and an acetohydrazide moiety, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the condensation of the intermediate with a phenylprop-2-en-1-ylidene group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines .
Scientific Research Applications
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)ACETOHYDRAZIDE
- 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-ACETIC ACID (3-CHLORO-BENZYLIDENE)-HYDRAZIDE
- 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-ACETIC ACID (3-HYDROXY-BENZYLIDENE)-HYDRAZIDE
Uniqueness
Its ability to undergo various chemical reactions and its diverse range of applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C18H16N4OS |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C18H16N4OS/c23-17(22-19-12-6-9-14-7-2-1-3-8-14)13-24-18-20-15-10-4-5-11-16(15)21-18/h1-12H,13H2,(H,20,21)(H,22,23)/b9-6+,19-12+ |
InChI Key |
CXNBNCCMDHOYEN-YKIVCEQRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)CSC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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